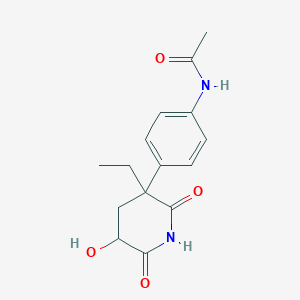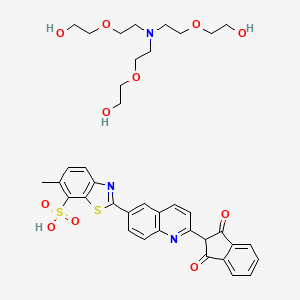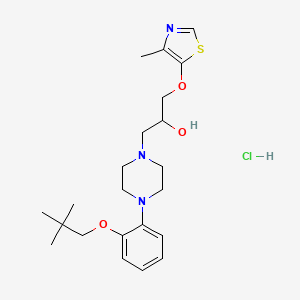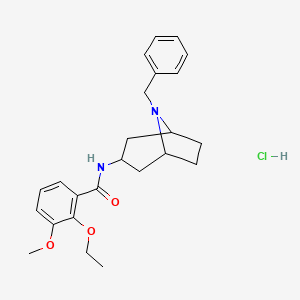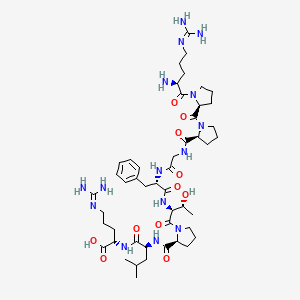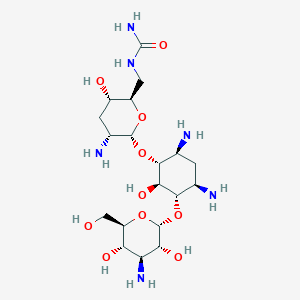
Nebramycin factor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nebramycin factor 13 is a member of the nebramycin complex, which consists of various aminoglycoside antibiotics. These antibiotics are isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound has a molecular formula of C19H38N6O10 and a molecular weight of 510.539 Da . It is known for its antibacterial properties and is part of a group of compounds that are effective against Gram-negative bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nebramycin factor 13 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to solid-phase extraction techniques, such as OASIS MCX SPE, to isolate the nebramycin factors . The separation of each factor is achieved using reversed-phase C18 column chromatography with ion-pairing reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces tenebrarius. The fermentation conditions are optimized to maximize the yield of nebramycin factors. The broth is then processed using solid-phase extraction and chromatographic techniques to purify the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Nebramycin factor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
Aplicaciones Científicas De Investigación
Nebramycin factor 13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance to aminoglycosides.
Medicine: Although primarily used in veterinary medicine, this compound and its analogs are studied for potential use in treating human bacterial infections.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial drugs.
Mecanismo De Acción
Nebramycin factor 13 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain . This results in the production of dysfunctional proteins, ultimately causing bacterial cell death. The compound targets the 16S ribosomal RNA within the bacterial ribosome, disrupting protein synthesis .
Comparación Con Compuestos Similares
Tobramycin: Another aminoglycoside antibiotic, tobramycin, is closely related to nebramycin factor 13.
Apramycin: Apramycin is another member of the nebramycin complex and is used in veterinary medicine.
Kanamycin: Kanamycin is another aminoglycoside antibiotic with a similar structure and antibacterial properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a combination of amino sugars and a cyclohexane ring. This structure contributes to its distinct antibacterial properties and its effectiveness against certain Gram-negative bacteria .
Propiedades
Número CAS |
64332-35-0 |
|---|---|
Fórmula molecular |
C19H38N6O10 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylurea |
InChI |
InChI=1S/C19H38N6O10/c20-5-1-6(21)16(35-18-13(29)11(23)12(28)10(4-26)33-18)14(30)15(5)34-17-7(22)2-8(27)9(32-17)3-25-19(24)31/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Clave InChI |
BXUDMXDCTTUXLQ-PBSUHMDJSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)N)O)N)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)N)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


